molecular formula C19H24ClNO2 B3328806 4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride CAS No. 52047-56-0

4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride

Cat. No.: B3328806
CAS No.: 52047-56-0
M. Wt: 333.8 g/mol
InChI Key: REFQHRWDBWLOSC-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride, systematically named (2-butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, is the active pharmaceutical ingredient (API) of the antiarrhythmic drug amiodarone hydrochloride (CAS No. 19774-82-4) . Its structure features a benzofuran ring linked to a diiodinated benzophenone core, with a diethylamino ethoxy side chain. This compound’s high iodine content contributes to its lipophilicity, enabling extensive tissue distribution and a prolonged half-life (~58 days) . It is clinically used to treat ventricular and supraventricular arrhythmias due to its class III (potassium channel-blocking) and class I–IV (multi-channel inhibitory) effects .

Properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-3-20(4-2)14-15-22-18-12-10-17(11-13-18)19(21)16-8-6-5-7-9-16;/h5-13H,3-4,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFQHRWDBWLOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52047-56-0
Record name NSC61722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride typically involves the reaction of benzophenone with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to ensure the compound is produced efficiently and cost-effectively. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Properties

One of the most significant applications of 4-[2-(diethylamino)ethoxy]benzophenone hydrochloride is its role in cancer therapeutics. Research has demonstrated that this compound exhibits antiestrogenic effects, making it a candidate for the treatment of estrogen receptor-positive breast cancer. In studies involving the MCF-7 cell line (a model for human breast cancer), the compound showed promising results in inhibiting tumor growth .

  • Case Study Findings:
    • In vivo studies on DMBA-induced rat mammary adenocarcinoma revealed that doses ranging from 1.0 to 30 mg/kg effectively halted tumor growth, with significant inhibition observed at higher doses .
    • The compound's ability to inhibit estradiol-induced uterine weight increase was noted, indicating its potential as an antiestrogenic agent .

Comparative Efficacy

To provide a clearer understanding of the compound's efficacy relative to other treatments, a comparison table is presented below:

Compound Mechanism of Action Efficacy (mg/kg) Target Disease
This compoundEstrogen receptor antagonist1.0 - 30Hormone-dependent breast cancer
TamoxifenEstrogen receptor antagonist10 - 200Hormone-dependent breast cancer
Estramustine phosphateEstrogen receptor antagonistVariesProstate cancer

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate a favorable absorption profile when administered orally. Toxicity studies have shown an LD50 ranging from 1000 to 3200 mg/kg in mice, suggesting a relatively safe profile at therapeutic doses . Clinical dosage for human administration typically ranges between 10 to 200 mg per day .

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Insights:

  • Diethylamino Ethoxy Group: Shared across analogues, this moiety enhances membrane permeability and receptor binding .
  • Iodine Substitution : Critical for amiodarone’s antiarrhythmic activity; deiodinated variants (e.g., Impurity C) exhibit reduced efficacy .
  • Core Structure: Modifications (e.g., pyridopyrimidinone in PD 166285) redirect biological activity toward non-cardiac targets .

Pharmacological and Clinical Differences

  • Amiodarone HCl : Broad-spectrum antiarrhythmic with β-blocking and calcium channel inhibition. High iodine content correlates with thyroid dysfunction risks .
  • Desethylamiodarone HCl : Active metabolite contributing to amiodarone’s prolonged action; less potent but accumulates in tissues .
  • PD 166285: No antiarrhythmic activity; inhibits EGFR/HER2 tyrosine kinases, demonstrating structural versatility of diethylamino ethoxy motifs .
  • 2-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanone HCl: Binds estrogen receptors, highlighting the group’s adaptability in modulating hormone pathways .

Chemical and Physical Property Analysis

Property Amiodarone HCl Desethylamiodarone HCl Deiodo Amiodarone
Molecular Weight 681.78 g/mol 653.67 g/mol 525.34 g/mol
LogP (Lipophilicity) 7.2 (high) 6.8 4.1 (moderate)
Solubility Insoluble in water Improved water solubility Highly water-soluble
Key Substituents 3,5-diiodo, diethylamino ethoxy Ethylamino ethoxy, diiodo Diethylamino ethoxy, no iodine
  • Iodine Impact : The 3,5-diiodo groups in amiodarone increase molecular weight and lipophilicity, enhancing tissue penetration but reducing aqueous solubility .
  • Side Chain Modifications: Replacing diethylamino with ethylamino (Desethylamiodarone) reduces logP by 0.4 units, affecting distribution .

Regulatory and Manufacturing Considerations

  • Amiodarone HCl : USP standards require 98.5–101.0% purity, with strict limits on impurities (e.g., ≤0.5% for Desethylamiodarone) .
  • Synthesis Challenges : Iodination steps are critical; incomplete reactions yield Deiodo variants, necessitating rigorous purification .

Biological Activity

4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride, with the molecular formula C19H23NO2·HCl, is a derivative of benzophenone known for its diverse applications in chemistry and biology. This compound has garnered attention due to its potential biological activities, including its role in drug development and enzyme interactions.

  • Molecular Weight : 325.86 g/mol
  • CAS Number : 52047-56-0
  • Chemical Structure : The compound features a benzophenone core with a diethylaminoethoxy substituent, contributing to its unique solubility and reactivity properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand, modulating the activity of proteins and enzymes involved in critical cellular processes, such as:

  • Signal Transduction : Influencing pathways that regulate cellular responses.
  • Gene Expression : Affecting transcription factors and their interactions with DNA.
  • Metabolic Pathways : Modulating enzymatic activities that are crucial for metabolic functions.

Biological Applications

Research indicates that this compound has significant implications in several fields:

1. Pharmaceutical Research

This compound is explored as a precursor in drug synthesis. Its structural characteristics allow it to serve as an intermediate in the development of various pharmaceutical agents.

2. Enzyme Interactions

Studies have demonstrated that this compound can influence enzyme activity, particularly in mitochondrial respiration. For instance, related compounds have shown stimulation of respiration rates in rat liver mitochondria, indicating potential applications in metabolic studies .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with benzophenone derivatives:

  • Study on Mitochondrial Respiration : A study involving related quaternary ammonium compounds showed enhanced mitochondrial respiration rates, suggesting that similar derivatives might exhibit beneficial effects on cellular energy metabolism .
  • Anticancer Properties : Research into structurally similar compounds has indicated that they can function as anti-tumor agents by modulating estrogenic activity, which is crucial for developing cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-[2-(Diethylamino)ethoxy]benzophenoneStructurePotential enzyme modulator
4-[2-(Dimethylamino)ethoxy]benzophenoneStructureSimilar enzyme interactions
4-[2-(Diethylamino)ethoxy]acetophenoneStructureInvestigated for antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.